Biochemical Target Engagement: No Publicly Available Comparative Data Identified for the Specified Compound
A comprehensive search of the relevant primary research literature, patent filings, and authoritative databases did not yield any publicly available quantitative biochemical or cellular assay data—including IC₅₀, Kᵢ, or EC₅₀ values—for the specific compound (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(3-hydroxyazetidin-1-yl)methanone. While the substructure motif '4-chlorophenyltetrazole' has been employed as a bioisosteric P1 ligand in Factor XIa inhibitor programs, most notably yielding compound 32 with a FXIa Kᵢ of 6.7 nM [1], the precise identity of the linked amine partner in that series does not correspond to 3-hydroxyazetidine. Similarly, compounds incorporating 3-hydroxyazetidine as an amide coupling partner show activity against targets such as 11β-HSD1 (IC₅₀ = 3.0 nM, high selectivity) [2] and various kinases; however, the tetrazole-bearing fragment in those molecules differs structurally from the 2-(4-chlorophenyl)-2H-tetrazole core of the target compound.
| Evidence Dimension | Biochemical inhibitory potency against Factor XIa |
|---|---|
| Target Compound Data | No public data available for (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(3-hydroxyazetidin-1-yl)methanone |
| Comparator Or Baseline | Compound 32 (FXIa Ki = 6.7 nM, oral exposure in dogs) [1] |
| Quantified Difference | Cannot be calculated; comparator data is derived from a substantially different amide partner and is not a direct analog of the target compound. |
| Conditions | Recombinant human Factor XIa enzymatic assay [1] |
Why This Matters
The absence of primary screening data means selection must hinge on the unique combination of the 2-(4-chlorophenyl)-2H-tetrazole regioisomer and the 3-hydroxyazetidine fragment, a combination that is not represented in published structure-activity relationship (SAR) matrices, making data-driven comparison to in-class analogs currently impossible.
- [1] Pinto, D.J.P.; et al. Structure-based design of inhibitors of coagulation factor XIa with novel P1 moieties. Bioorganic & Medicinal Chemistry Letters, 2015, 25 (7), 1449-1455. DOI: 10.1016/j.bmcl.2015.02.015. View Source
- [2] Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3′-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor. Journal of Medicinal Chemistry, 2017, 60 (11), 4645-4660. DOI: 10.1021/acs.jmedchem.7b00240. View Source
